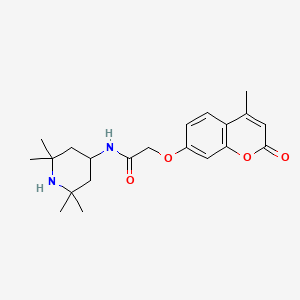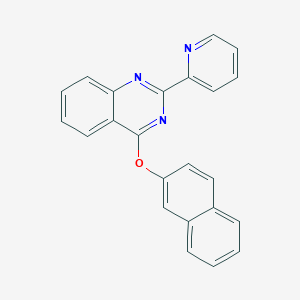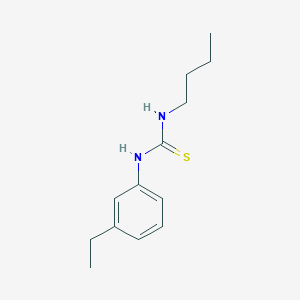
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied in the field of neuroscience. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
作用机制
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding inhibits the activity of mGluR5, which results in the modulation of various neurological processes such as learning, memory, and synaptic plasticity. The inhibition of mGluR5 has been shown to have therapeutic potential in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid are primarily related to the modulation of mGluR5 activity. By inhibiting the activity of mGluR5, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to modulate various neurological processes such as learning, memory, and synaptic plasticity. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in in vivo experiments. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid. One direction is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is the study of the role of mGluR5 in various neurological processes. This could lead to a better understanding of the molecular mechanisms underlying learning, memory, and synaptic plasticity. Finally, the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid could also lead to the development of new tools for studying the role of mGluR5 in various neurological processes.
合成方法
The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-cyclohexylpiperazine-1-carbonyl chloride with 3-carboxybenzaldehyde in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been optimized over the years to increase the yield and purity of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid.
科学研究应用
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied in the field of neuroscience due to its selective antagonism of mGluR5. This receptor subtype has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to have therapeutic potential in these disorders by modulating the activity of mGluR5. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been studied for its potential use as a tool compound to study the role of mGluR5 in various neurological processes.
属性
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(14-5-4-6-15(13-14)18(22)23)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIGRANVIIKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)




![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

